molecular formula C7H11NO4S B106731 Ammonium 2-hydroxy-4-methylbenzenesulphonate CAS No. 79093-71-3

Ammonium 2-hydroxy-4-methylbenzenesulphonate

Cat. No.: B106731
CAS No.: 79093-71-3
M. Wt: 205.23 g/mol
InChI Key: KGBVTRPJPQHXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves several synthetic routes and reaction conditions. One common method involves the sulfonation of 4-methylphenol (p-cresol) with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial production methods may vary, but they generally follow similar principles of sulfonation and neutralization. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The hydroxyl and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .

Properties

CAS No.

79093-71-3

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

azane;2-hydroxy-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3

InChI Key

KGBVTRPJPQHXSU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+]

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)O.N

Key on ui other cas no.

79093-71-3

Synonyms

2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt;  2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.